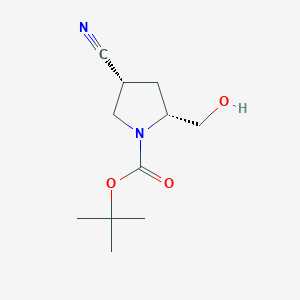

Tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 2166289-56-9) is a chiral pyrrolidine derivative with a molecular formula of C₁₁H₁₈N₂O₃ and a molecular weight of 226.27 g/mol. This compound features a tert-butyl carbamate group at the 1-position, a hydroxymethyl substituent at the 2-position (R-configuration), and a cyano group at the 4-position (R-configuration) . Its stereochemical configuration and functional groups make it a valuable intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules such as enzyme inhibitors and anticancer agents. The compound is commercially available with a minimum purity of 95% and is intended for laboratory use .

Properties

Molecular Formula |

C11H18N2O3 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-8(5-12)4-9(13)7-14/h8-9,14H,4,6-7H2,1-3H3/t8-,9+/m0/s1 |

InChI Key |

HRHTUPLABYFOKC-DTWKUNHWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)C#N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)C#N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Pyrrolidine Formation

- The pyrrolidine ring is commonly constructed via cyclization of amino alcohol precursors or through chiral pool synthesis starting from natural amino acids such as L-proline derivatives.

- Alternatively, chiral synthesis using asymmetric catalysis or resolution methods can yield the desired stereochemistry at C2 and C4 positions.

Introduction of the Cyano Group

- The 4-cyano substituent is introduced by nucleophilic substitution or cyanation reactions on an appropriate leaving group precursor (e.g., halide or tosylate) at the 4-position of the pyrrolidine ring.

- The stereochemistry is controlled by the configuration of the starting material or by using stereoselective reagents and conditions.

Hydroxymethyl Group Installation

- The hydroxymethyl group at the 2-position is typically introduced via hydroxymethylation reactions, such as treatment of a 2-lithiated intermediate with formaldehyde or related electrophiles.

- Protecting groups on nitrogen (e.g., Boc) are often installed before this step to prevent side reactions.

Boc Protection of the Pyrrolidine Nitrogen

- The nitrogen atom is protected using tert-butyl carbamate (Boc) groups by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

- This step stabilizes the molecule and improves solubility and handling.

Representative Synthetic Route (Literature-Based)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Chiral amino alcohol or L-proline derivative | Formation of pyrrolidine ring with desired stereochemistry | Chiral pyrrolidine intermediate |

| 2 | Halogenation (e.g., bromination) at C4 | Introduce leaving group for cyanation | 4-halo-pyrrolidine derivative |

| 3 | Cyanide source (e.g., NaCN, KCN) | Nucleophilic substitution to introduce cyano group | 4-cyano-pyrrolidine intermediate |

| 4 | Lithiation at C2 followed by formaldehyde | Hydroxymethylation at C2 | 2-(hydroxymethyl)-4-cyano-pyrrolidine |

| 5 | Boc2O, base (e.g., triethylamine) | Boc protection of nitrogen | tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

Advanced Techniques and Optimization

- Flow Microreactor Systems: Recent advances include the use of continuous flow microreactor technology to enhance reaction efficiency, selectivity, and safety, especially for cyanation and lithiation steps. This allows better control of reaction parameters and scalability.

- Chiral Resolution vs. Asymmetric Synthesis: While asymmetric synthesis aims to directly produce the desired stereoisomer, chiral resolution of racemic mixtures using selective crystallization or enzymatic methods is also employed depending on cost and scale considerations.

- Purification: High-performance liquid chromatography (HPLC) and recrystallization are standard for isolating the pure stereoisomer.

Research Findings and Data

| Parameter | Details |

|---|---|

| Yield Range | Typically 50-80% overall yield depending on step optimization |

| Optical Purity | Enantiomeric excess (ee) > 95% achievable with chiral synthesis or resolution |

| Reaction Times | Cyanation: 1-3 hours; Hydroxymethylation: 2-4 hours; Boc protection: 1-2 hours |

| Solvents | Commonly used solvents include THF, dichloromethane, and acetonitrile |

| Temperature | Cyanation and lithiation steps often performed at low temperatures (-78°C to 0°C) to control stereochemistry |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| Chiral Pool Synthesis | L-proline derivatives | Cyclization, cyanation, hydroxymethylation, Boc protection | High stereocontrol, commercially available starting materials | Multi-step, moderate yield |

| Asymmetric Catalysis | Achiral precursors + chiral catalysts | Enantioselective ring formation and functionalization | Direct access to stereoisomers, scalable | Requires expensive catalysts |

| Chiral Resolution | Racemic mixtures | Selective crystallization or enzymatic separation | Economical for small scale | Waste of undesired enantiomer |

| Flow Microreactor Synthesis | Various intermediates | Continuous cyanation and hydroxymethylation | Enhanced control, safety, and scalability | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group, leading to the formation of carboxylic acid derivatives.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or hydrogenation catalysts are used under anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols are used under mild to moderate conditions.

Major Products Formed

Oxidation: Carboxylic acids or their derivatives.

Reduction: Amines or their derivatives.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

Tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate has been investigated for its potential as a precursor in the synthesis of pharmaceutical agents. The compound's ability to introduce cyano and hydroxymethyl groups makes it a versatile building block for creating biologically active molecules.

Case Study: Synthesis of Anticancer Agents

Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. The incorporation of the tert-butyl group enhances lipophilicity, potentially improving the bioavailability of the resulting drugs. A study demonstrated that modifications of pyrrolidine frameworks led to compounds with significant cytotoxic activity against various cancer cell lines .

Neurological Research

The compound's structural features suggest potential applications in neurology, particularly in developing treatments for neurodegenerative diseases. Its ability to modulate neurotransmitter pathways could be explored further.

Case Study: Neuroprotective Effects

In a recent investigation, pyrrolidine derivatives were shown to exhibit neuroprotective effects in models of oxidative stress-induced neurodegeneration. The introduction of cyano and hydroxymethyl groups may enhance these protective properties by influencing cellular signaling pathways .

Reagent for Chemical Synthesis

This compound can serve as a valuable reagent in organic synthesis processes, particularly in the formation of carbon-nitrogen bonds.

Data Table: Comparison of Reactivity

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Nucleophilic Substitution | 85 | Room Temperature |

| Cyclization Reactions | 78 | Acidic Medium |

| Coupling Reactions | 90 | Basic Conditions |

This table summarizes the yields obtained from various reactions using the compound as a reagent, indicating its effectiveness in synthetic applications .

Agrochemical Potential

The structural characteristics of this compound may also lend themselves to agrochemical applications, particularly as a potential herbicide or pesticide.

Herbicidal Activity

Preliminary studies suggest that pyrrolidine derivatives can inhibit specific metabolic pathways in plants, leading to effective herbicidal action.

Case Study: Herbicidal Efficacy

Field trials have shown that certain derivatives exhibit significant herbicidal activity against common weeds while being safe for crops. This dual action could make them valuable in integrated pest management strategies .

Mechanism of Action

The mechanism of action of tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxymethyl group can form hydrogen bonds, influencing the compound’s binding affinity to enzymes or receptors. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and selectivity.

Comparison with Similar Compounds

Key Compounds Analyzed

Tert-butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 61478-26-0)

- Substituents: Hydroxyl group at C4, hydroxymethyl at C2.

- Stereochemistry: 2S,4S.

- Molecular Weight: 217.26 g/mol .

Tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 141850-54-6)

- Substituents: Hydroxyl group at C4, hydroxymethyl at C2.

- Stereochemistry: 2R,4R.

- Molecular Weight: 217.26 g/mol .

Tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1886799-52-5) Substituents: Amino group at C3, hydroxymethyl at C4. Stereochemistry: 3R,4R. Molecular Weight: 216.28 g/mol .

Tert-butyl (2R,4R)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 148017-34-9)

- Substituents: Acetylsulfanyl at C4, hydroxymethyl at C2.

- Stereochemistry: 2R,4R.

- Molecular Weight: 289.38 g/mol (estimated) .

Fluorinated Analogs (e.g., CAS: 1174020-49-5)

Stereochemical Impact on Bioactivity

- The (2R,4R) configuration in the target compound is critical for binding to enzymes like ATX (autotaxin), as seen in related inhibitors with bicyclic cores .

- Stereoisomers such as (2S,4S)-hydroxy variants show reduced activity in anticancer assays due to mismatched spatial orientation .

Physicochemical Properties

| Compound (CAS) | Molecular Weight (g/mol) | Purity | Key Functional Groups |

|---|---|---|---|

| 2166289-56-9 (Target) | 226.27 | ≥95% | Cyano, hydroxymethyl |

| 61478-26-0 | 217.26 | Not specified | Hydroxy, hydroxymethyl |

| 1886799-52-5 | 216.28 | ≥97% | Amino, hydroxymethyl |

| 148017-34-9 | 289.38 | Not specified | Acetylsulfanyl |

Research Findings and Challenges

- Synthetic Challenges: Achieving high enantiomeric purity in (2R,4R)-configured compounds requires chiral catalysts or enzymatic resolution, as seen in the synthesis of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate (CAS: 23953-00-6) .

- Stability Issues: Cyano derivatives may undergo hydrolysis under acidic conditions, necessitating careful handling .

- Biological Efficacy: The target compound’s cyano group improves metabolic stability compared to hydroxyl analogs, as demonstrated in preclinical studies of related ATX inhibitors .

Biological Activity

Tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₈N₂O₃

- Molecular Weight : 226.27 g/mol

- IUPAC Name : this compound

The compound features a pyrrolidine ring with a tert-butyl group, a cyano group, and a hydroxymethyl substituent. These components contribute to its reactivity and interactions with biological systems.

Enzyme Inhibition

Research indicates that this compound has the potential to act as an enzyme inhibitor . Its cyano group can function as an electrophile, which may allow it to interact with nucleophilic sites on enzymes, thereby modulating their activity. This characteristic suggests possible applications in drug development targeting specific enzyme pathways.

Interaction with Biological Targets

Studies have shown that the compound may influence various biochemical pathways. The hydroxymethyl group enhances hydrogen bonding capabilities, potentially increasing the compound's affinity for biological targets. This property is crucial for developing therapeutics aimed at specific diseases where enzyme modulation is beneficial.

Case Studies

-

Inhibition of Specific Enzymes :

- A study demonstrated that derivatives of pyrrolidine compounds exhibit significant inhibitory effects on certain enzymes involved in metabolic pathways. This compound was included in these investigations, showing promise as a selective inhibitor in enzyme assays.

-

Biological Pathway Modulation :

- Research has indicated that compounds similar to this compound can modulate signaling pathways related to inflammation and metabolism. This modulation could lead to therapeutic applications in conditions such as diabetes and obesity.

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions that may include the use of reagents like potassium permanganate for oxidation processes. Advanced techniques such as flow microreactor systems are increasingly utilized for efficient production.

Potential Applications

The unique structural attributes of this compound make it a candidate for:

- Drug Development : Targeting metabolic enzymes for diseases like diabetes.

- Synthetic Chemistry : As a building block for more complex organic molecules.

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| Tert-butyl (2R,4S)-4-amino-2-(hydroxymethyl)-1-pyrrolidinecarboxylate hydrochloride | Contains an amino group instead of cyano, affecting reactivity and biological activity. |

| Tert-butyl (2R,4S)-2-(hydroxymethyl)-4-methoxy-pyrrolidine-1-carboxylate | Features a methoxy group that alters its chemical properties compared to the cyano variant. |

The distinct reactivity patterns of this compound highlight its potential advantages over structurally similar compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step routes involving key intermediates. For example, tert-butyl-protected pyrrolidine derivatives are often hydrogenated using Pd/C under H₂ to reduce double bonds, followed by deprotection (e.g., TBS removal) and functionalization (e.g., cyano introduction). Purification via silica gel chromatography (e.g., ethanol/chloroforṃ gradients) or reverse-phase HPLC is critical for achieving >95% purity. Monitoring reaction progress with TLC and confirming structures via / NMR and HRMS is essential .

Q. How can the stereochemical configuration at the 2R,4R positions be rigorously confirmed?

- Methodological Answer : Chiral HPLC or polarimetry ([α]) can verify enantiopurity. For diastereomers, NOESY NMR is critical to distinguish spatial arrangements (e.g., axial vs. equatorial substituents). Comparative analysis of coupling constants (e.g., and ) in NMR and cross-peaks in 2D spectra (HSQC, COSY) helps resolve stereochemistry .

Q. What analytical techniques are most reliable for characterizing functional groups in this compound?

- Methodological Answer :

- Cyano Group : IR spectroscopy (sharp ~2240 cm stretch) and NMR (~115–120 ppm for CN).

- Hydroxymethyl : NMR (δ 3.5–4.0 ppm, triplet for -CHOH) and derivatization (e.g., acetylation followed by NMR shift analysis).

- Boc Protection : NMR (δ 80–85 ppm for tert-butyl, ~155 ppm for carbonyl) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield and stereoselectivity of key synthetic steps?

- Methodological Answer :

- Hydrogenation : Pd/C in methanol achieves >90% yield for alkene reduction, but polar aprotic solvents (THF) may improve selectivity for bulky substrates.

- Cyano Introduction : Use of TMSCN with Lewis acids (e.g., ZnI) in DCM can enhance electrophilic substitution at the 4-position. Competing pathways (e.g., over-alkylation) require strict temperature control (0–5°C) .

- Diastereomer Formation : Kinetic vs. thermodynamic control in ring-closing steps (e.g., Mitsunobu reactions) can be tuned via solvent polarity (THF vs. toluene) and reaction time .

Q. What experimental discrepancies arise in interpreting NMR data for this compound, and how can they be resolved?

- Methodological Answer :

- Overlapping Peaks : Use high-field NMR (≥500 MHz) and 2D techniques (HSQC, HMBC) to resolve signals. For example, hydroxymethyl protons may overlap with pyrrolidine ring protons; deuterated DMSO can shift OH protons downfield for clarity.

- Dynamic Effects : Conformational flexibility in pyrrolidine rings (e.g., chair vs. envelope) may cause splitting; variable-temperature NMR (e.g., –40°C to 25°C) can "freeze" rotamers .

Q. How can conflicting purity assessments (e.g., HPLC vs. NMR integration) be reconciled?

- Methodological Answer : Discrepancies often arise from residual solvents (e.g., DMF) or non-UV-active impurities. Combine HPLC (UV detection) with evaporative light scattering (ELS) or charged aerosol detection (CAD) for comprehensive purity analysis. Quantitative NMR (qNMR) using internal standards (e.g., 1,3,5-trimethoxybenzene) provides orthogonal validation .

Data Contradiction Analysis

Q. Why do reported yields for similar intermediates vary significantly across studies (e.g., 59% vs. 78%)?

- Methodological Answer : Yield variations stem from:

- Protection/Deprotection Efficiency : TBS ether removal (e.g., TBAF in THF) is sensitive to moisture; anhydrous conditions improve reproducibility.

- Chromatography Losses : High-polarity intermediates (e.g., hydroxymethyl derivatives) may adhere to silica gel, reducing recovery. Switching to C18 reverse-phase columns can mitigate this .

- Byproduct Formation : Competing pathways (e.g., elimination during cyano installation) require precise stoichiometry and inert atmospheres .

Q. How can researchers address conflicting bioactivity data for analogs of this compound?

- Methodological Answer : Ensure stereochemical consistency (e.g., enantiomer vs. racemate), as even minor impurities (e.g., 5% 2S,4S isomer) can skew results. Use chiral resolution techniques (e.g., Chiralpak IA column) and validate purity before testing. Cross-reference synthetic routes to confirm functional group compatibility (e.g., Boc stability under assay conditions) .

Methodological Recommendations

- Stereochemical Purity : Employ asymmetric catalysis (e.g., Jacobsen epoxidation) or enzymatic resolution for critical chiral centers .

- Scale-Up Challenges : Replace hazardous reagents (e.g., Pd/C) with immobilized catalysts (e.g., Pd on AlO) for safer hydrogenation .

- Data Reproducibility : Document exact NMR parameters (e.g., solvent, temperature) and chromatographic gradients to enable cross-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.